molecular formula C11H10N2O2 B12435328 (1-Nitronaphthalen-2-yl)methanamine

(1-Nitronaphthalen-2-yl)methanamine

Cat. No.: B12435328
M. Wt: 202.21 g/mol
InChI Key: VTDNIIGIAKXLGY-UHFFFAOYSA-N
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Description

(1-Nitronaphthalen-2-yl)methanamine (CAS 774155-63-4) is a nitronaphthalene derivative with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . This compound is part of the nitronaphthalene family, a class of compounds known for their utility in chemical synthesis and materials research . Nitronaphthalene derivatives are of significant interest in the development of advanced materials, particularly in the field of dye and pigment chemistry . For instance, related nitronaphthalene structures are investigated as key components in merocyanine dyes, which are studied for their photophysical properties and potential applications in areas such as nonlinear optics and live-cell imaging . The primary value of this compound for researchers lies in its functional groups—a primary amine and a nitro group—which make it a versatile building block or intermediate for further chemical synthesis . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for personal use. Proper storage conditions at 2-8°C are recommended to maintain the stability of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(1-nitronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10N2O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7,12H2

InChI Key

VTDNIIGIAKXLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CN

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Nitronaphthalen 2 Yl Methanamine

Retrosynthetic Analysis of (1-Nitronaphthalen-2-yl)methanamine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inscitepress.org This process allows for the logical design of a synthetic route.

Disconnection at the Methylene-Amine Bond

A primary disconnection strategy for this compound involves the C-N bond of the aminomethyl group. numberanalytics.com This is a logical first step as the amine functionality is often introduced late in a synthetic sequence to avoid potential side reactions. This disconnection leads to the synthon of a 2-(halomethyl)-1-nitronaphthalene or a related electrophile, and an ammonia (B1221849) equivalent as the nucleophile.

Disconnection Synthons Synthetic Equivalents Forward Reaction
Methylene-Amine C-N Bond^{+}CH{2}Ar, ^{-}NH_{2}1-Nitronaphthalen-2-yl)methyl bromide (ArCH_2Br), Ammonia (NH_3) or Phthalimide (B116566)Nucleophilic substitution

Table 1: Retrosynthetic disconnection at the methylene-amine bond.

This approach, however, presents challenges. The direct introduction of a halomethyl group at the 2-position of 1-nitronaphthalene (B515781) can be difficult to achieve selectively.

Disconnection at the Naphthalene-Methylene Bond

An alternative and often more viable retrosynthetic approach is the disconnection of the C-C bond between the naphthalene (B1677914) ring and the methylene (B1212753) group. This strategy points towards the formation of this bond as a key step in the synthesis. This disconnection suggests a nucleophilic aromatic substitution-type reaction where a nucleophilic aminomethyl anion equivalent attacks the 1-nitronaphthalene ring.

Disconnection Synthons Synthetic Equivalents Forward Reaction
Naphthalene-Methylene C-C BondAr^{-}, ^{+}CH{2}NH_{2}1-Nitronaphthalene, A nucleophilic aminomethyl synthonVicarious Nucleophilic Substitution (VNS)

Table 2: Retrosynthetic disconnection at the naphthalene-methylene bond.

This disconnection strategy aligns well with the known reactivity of nitroaromatic compounds in Vicarious Nucleophilic Substitution (VNS) reactions, which allows for the direct C-H functionalization of the aromatic ring.

Strategic Considerations for Nitro Group Introduction

The introduction of the nitro group is a critical step that dictates the regiochemical outcome of subsequent reactions. The direct nitration of naphthalene primarily yields 1-nitronaphthalene, with 2-nitronaphthalene (B181648) being a minor product. researchgate.netscitepress.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. scitepress.org The regioselectivity can be influenced by the reaction conditions and the use of specific catalysts. mdpi.com For the synthesis of this compound, the starting material is 1-nitronaphthalene, making the selective nitration of naphthalene a key initial step. numberanalytics.com The strong electron-withdrawing nature of the nitro group at the C1 position deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions (C2 and C4).

Approaches via Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroarenes. organic-chemistry.org The reaction involves the addition of a nucleophile, which bears a leaving group at the nucleophilic center, to the aromatic ring, followed by the elimination of the leaving group and a proton to restore aromaticity. organic-chemistry.org

Utilization of 1-Nitronaphthalene Precursors

1-Nitronaphthalene is an ideal precursor for VNS reactions aimed at synthesizing 2-substituted derivatives. The nitro group at C1 activates the C2 and C4 positions for nucleophilic attack. Due to steric hindrance from the peri-hydrogen at C8, the C2 position is generally favored for substitution. This inherent regioselectivity makes VNS a highly attractive strategy for the synthesis of this compound.

Mechanistic Pathways of Substitution with Carbon Nucleophiles bearing Electrophilic Centers

The VNS reaction proceeds through the formation of a Meisenheimer-type adduct. In the context of synthesizing this compound, a carbon nucleophile that can serve as a precursor to the aminomethyl group is required. A suitable reagent would be a carbanion stabilized by an electron-withdrawing group and possessing a leaving group on the same carbon.

An example of a nucleophile for aminomethylation via VNS is the carbanion derived from N-substituted methylsulfonamides. The reaction mechanism would involve the following steps:

Deprotonation of the N-substituted methylsulfonamide by a strong base to generate the carbanion.

Nucleophilic attack of the carbanion at the C2 position of 1-nitronaphthalene to form an anionic σ-adduct (Meisenheimer complex).

β-elimination of the sulfinate leaving group and a proton from the σ-adduct, facilitated by the base, to restore the aromatic system and yield the N-substituted 2-aminomethyl-1-nitronaphthalene.

Subsequent deprotection of the amine would afford the final product, this compound.

Step Description
1Formation of the carbanion from a suitable aminomethyl precursor.
2Nucleophilic addition to 1-nitronaphthalene at the C2 position.
3Elimination of the leaving group and a proton to restore aromaticity.
4Deprotection of the amino group (if necessary).

Table 3: General mechanistic steps for the VNS-mediated synthesis of this compound.

This VNS-based approach offers a direct and regioselective route to this compound, overcoming the challenges associated with other synthetic strategies.

Regioselectivity Control in Naphthalene Systems

The foundational step in the synthesis of this compound is the regioselective nitration of a suitable naphthalene precursor. The substitution pattern of the starting material dictates the position of the incoming nitro group. For the target molecule, a logical precursor is 2-methylnaphthalene (B46627). The nitration of 2-methylnaphthalene must be controlled to favor the formation of 1-nitro-2-methylnaphthalene over other isomers.

Electrophilic aromatic substitution on naphthalene derivatives is governed by both electronic and steric factors. In the case of 2-substituted naphthalenes, the position of the substituent influences the site of further substitution. Generally, nitration of naphthalene itself predominantly yields 1-nitronaphthalene. orgsyn.orgscitepress.orgnih.govprepchem.com For instance, the nitration of naphthalene using a classical mixture of nitric acid and sulfuric acid can yield 1-nitronaphthalene with high selectivity, often around 95%. nih.gov One study using a nitrating mixture in 1,4-dioxane (B91453) reported a 96% yield of 1-nitronaphthalene with only 4% of the 2-nitro isomer. scitepress.org

When a deactivating group is present, the substitution pattern can be altered. However, a methyl group is an activating group, and its directing effect, in conjunction with the inherent reactivity of the naphthalene ring, will determine the outcome of the nitration. The α-positions (1, 4, 5, and 8) of the naphthalene ring are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, and 7). In 2-methylnaphthalene, the methyl group at the 2-position will further activate the ring, particularly at the adjacent 1- and 3-positions. Steric hindrance from the methyl group may disfavor substitution at the 3-position, thus promoting nitration at the 1-position.

Various nitrating agents and conditions have been explored to control the regioselectivity of nitration on naphthalene systems. These range from the classic mixed acid (HNO₃/H₂SO₄) to milder reagents. scitepress.orgnih.gov The choice of solvent and temperature can also play a crucial role in directing the substitution. For instance, lower temperatures are often employed to enhance selectivity. rsc.org

Synthesis through Reduction of Nitro Precursors

A crucial step in the synthesis of this compound is the reduction of a nitro-containing precursor to the corresponding amine. This can be approached in two primary ways: reduction of the nitro group at a later stage of the synthesis or a more direct reduction of an intermediate that already contains a precursor to the methanamine group.

This strategy involves carrying the nitro group through several synthetic steps and then reducing it to an amine in a later transformation. For example, if 1-nitro-2-cyanobnaphthalene were a precursor, its reduction would lead to the target molecule. The simultaneous reduction of both the nitro and cyano groups is a key challenge.

The selective reduction of an aromatic nitro group in the presence of other reducible functional groups is a well-established area of organic synthesis. This is particularly relevant if the synthesis plan involves an intermediate that contains both a nitro group and another functional group that needs to be preserved, such as an aldehyde or a halide.

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro groups. These methods often employ metal catalysts under specific conditions to achieve high selectivity. For example, iron-based catalysts have been shown to be effective for the chemoselective reduction of nitro groups over a range of other functionalities like ketones, esters, amides, and nitriles. nih.govrsc.org Similarly, ruthenium-catalyzed reductions using a (Ph₃P)₃RuCl₂/Zn/water system can selectively reduce nitroarenes to anilines in the presence of ketones or alkynes by adjusting the reaction conditions. organic-chemistry.org

Another approach involves the use of nanocomposites as catalysts. An Fe₃O₄-MWCNTs@PEI-Ag nanocomposite has been demonstrated to be an efficient and reusable catalyst for the chemoselective reduction of nitroaromatic and nitrile compounds to their corresponding amines in an aqueous solution at room temperature. nih.govrsc.org This method offers the advantage of being environmentally benign and allowing for easy magnetic recovery of the catalyst. nih.gov

The choice of reducing agent and catalyst is critical and must be tailored to the specific substrate to avoid unwanted side reactions.

Catalyst SystemSubstrate TypeSelectivityReference
Iron(III) catalyst and silaneFunctionalized nitroarenesHigh for nitro group over ketone, ester, amide, nitrile, sulfonyl, and aryl halide nih.govrsc.org
(Ph₃P)₃RuCl₂/Zn/waterNitroarenes with ketones or alkynesSelective reduction of nitro group by adjusting additives and temperature organic-chemistry.org
Fe₃O₄-MWCNTs@PEI-Ag nanocompositeNitroaromatic and nitrile compoundsChemoselective reduction to amines in aqueous solution nih.govrsc.org

Construction from Substituted Naphthalene Carboxaldehydes or Halides

An alternative synthetic route to this compound involves the construction of the methanamine group from a pre-existing functional group at the 2-position of the 1-nitronaphthalene core. This can be achieved through the amination of a methyl halide or the reductive amination of a carboxaldehyde.

This approach starts with the synthesis of a (1-nitronaphthalen-2-yl)methyl halide, such as the bromide or chloride. This halide can then be subjected to an amination reaction. A common method for this transformation is the reaction with ammonia or a protected form of ammonia.

The synthesis of the halide precursor, for instance, 2-(bromomethyl)-1-nitronaphthalene, can be achieved from 1-nitro-2-methylnaphthalene through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

The subsequent amination can be challenging as the halide is benzylic and prone to side reactions. Direct amination with ammonia can lead to over-alkylation, forming secondary and tertiary amines. To circumvent this, methods like the Gabriel synthesis, using potassium phthalimide followed by hydrolysis or hydrazinolysis, can be employed to yield the primary amine cleanly.

Reductive amination is a powerful and widely used method for the synthesis of amines. frontiersin.orgorganic-chemistry.orgnih.gov This one-pot reaction involves the reaction of an aldehyde or ketone with an amine, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.

The precursor for this route is (1-Nitronaphthalen-2-yl)carboxaldehyde. The synthesis of this aldehyde can be accomplished by the oxidation of 1-nitro-2-methylnaphthalene. A variety of oxidizing agents can be considered for this benzylic oxidation.

Once the aldehyde is obtained, it can be subjected to reductive amination. A number of reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine intermediate without affecting the nitro group. Several catalytic systems have been developed for the reductive amination of aldehydes and ketones with ammonia to produce primary amines under mild conditions. nih.gov For instance, an in situ-generated cobalt catalyst from CoCl₂ and NaBH₄ has been shown to be effective for this transformation using hydrogen gas as the reductant and aqueous ammonia as the nitrogen source. nih.gov

ReactionPrecursorReagentsProductReferences
Amination(1-Nitronaphthalen-2-yl)methyl HalideAmmonia or protected amineThis compound-
Reductive Amination(1-Nitronaphthalen-2-yl)carboxaldehydeAmmonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)This compound frontiersin.orgorganic-chemistry.orgnih.gov

Exploration of Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, offering a potential route to this compound. mit.edu While direct coupling of a methylamine (B109427) equivalent to a pre-functionalized nitronaphthalene core is a plausible strategy, the development of efficient methodologies for the synthesis of α-aminocarbonyl compounds through palladium-catalyzed oxidative cross-coupling also provides a foundation for accessing the target molecule. nih.gov

A hypothetical approach could involve the palladium-catalyzed amination of a 2-(halomethyl)-1-nitronaphthalene or a related electrophile. The success of such reactions often relies on the careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high yields and selectivity. The use of soluble organic bases has been shown to be advantageous in palladium-catalyzed C-N coupling reactions, mitigating issues associated with traditional inorganic bases. mit.edu

Another strategy could involve the oxidative cross-coupling of an N-protected aminomethane derivative with a suitable naphthalene precursor, followed by deprotection. This method has been successfully applied to the synthesis of α-aryl α-amino ketones. nih.gov The reaction proceeds via a direct C-H oxidation and arylation, showcasing the versatility of palladium catalysis in forming C-C bonds adjacent to a nitrogen atom. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Amination for this compound Synthesis

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂Buchwald LigandK₃PO₄Toluene100Moderate
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110Good
PdCl₂(dppf)dppfNaOtBuTHF80Moderate to Good

This table presents hypothetical conditions based on typical palladium-catalyzed amination reactions and does not represent experimentally verified data for the direct synthesis of this compound.

Multi-Component Reactions for Naphthylmethanamine Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govfrontiersin.orgfrontiersin.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to design a convergent synthesis.

A potential MCR strategy could involve a reaction analogous to the Strecker or Mannich reactions, which are well-established MCRs for the synthesis of α-amino acids and β-amino ketones, respectively. nih.gov For instance, a three-component reaction of 1-nitronaphthalene-2-carbaldehyde, a nitrogen source (e.g., ammonia or a primary amine), and a nucleophile could potentially lead to the desired aminomethylnaphthalene scaffold. Metal catalysts, including copper and palladium, have been shown to be effective in promoting various MCRs. frontiersin.org

Table 2: Conceptual Multi-Component Reaction for Naphthylmethanamine Synthesis

Reaction TypeReactant 1Reactant 2Reactant 3Catalyst
Strecker-type1-Nitronaphthalene-2-carbaldehydeAmmoniaCyanide SourceNone/Acid
Mannich-type1-NitronaphthaleneFormaldehydeAmineAcid/Base
Ugi-type1-Nitronaphthalene-2-carbaldehydeAmineIsocyanideCarboxylic Acid

This table outlines conceptual MCR strategies and does not represent experimentally verified conditions for the synthesis of this compound.

Annulation Strategies for Naphthalene Ring Formation with Integrated Nitro and Aminomethyl Groups

Annulation reactions provide a powerful method for constructing the naphthalene ring system with the desired substituents already in place. These strategies involve the formation of the bicyclic aromatic core from acyclic or monocyclic precursors.

One potential approach is inspired by the Wittig reaction, which has been utilized for the nitrogen-to-carbon transmutation in isoquinolines to afford substituted naphthalenes. nih.govnih.gov This strategy involves the ring-opening of a suitably substituted precursor to form a triene intermediate, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.govnih.gov By starting with a precursor containing the necessary nitro and protected aminomethyl functionalities, this method could provide a convergent route to this compound.

Another annulation strategy could involve a [3+2]-annulation reaction with nitroalkenes. chim.it These reactions are valuable for the synthesis of five-membered nitrogen heterocycles, but the principles can be extended to the formation of larger ring systems. The nitro group can act as both an activating group and a leaving group, allowing for the construction of multifunctionalized aromatic compounds. chim.it A carefully designed reaction sequence could potentially lead to the formation of the naphthalene ring with the desired substitution pattern.

Furthermore, three-component ring transformation reactions have been employed for the synthesis of nitroaromatic compounds. nih.gov These reactions often involve the reaction of an electron-deficient heterocyclic system with a 1,3-dicarbonyl compound and an amine, leading to the formation of a new aromatic ring. nih.gov Adapting this methodology to suitable precursors could offer a novel pathway to the target molecule.

Table 3: Potential Annulation Strategies for Functionalized Naphthalene Synthesis

Annulation StrategyKey IntermediateKey Transformation
Wittig-based TransmutationTriene6π-Electrocyclization
[3+2] Annulation with NitroalkenesSaturated HeterocycleOxidation/Elimination
Three-Component Ring TransformationAzadienamineCyclization/Aromatization

This table summarizes potential annulation strategies and does not represent specific, experimentally validated routes to this compound.

Chemical Reactivity and Transformations of 1 Nitronaphthalen 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge in (1-nitronaphthalen-2-yl)methanamine is a key site for a variety of chemical reactions. Its nucleophilic character allows it to participate in acylation, sulfonylation, and condensation reactions.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions result in the formation of the corresponding amides and sulfonamides, respectively.

Acylation: In a typical acylation reaction, the amine reacts with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base to form an N-substituted amide. The base is used to neutralize the acid byproduct of the reaction.

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. The Hinsberg test, a classical method for distinguishing primary, secondary, and tertiary amines, is based on this reaction.

Reagent TypeExample ReagentProduct Type
Acyl HalideAcetyl chlorideN-((1-nitronaphthalen-2-yl)methyl)acetamide
Acid AnhydrideAcetic anhydrideN-((1-nitronaphthalen-2-yl)methyl)acetamide
Sulfonyl Halidep-Toluenesulfonyl chlorideN-((1-nitronaphthalen-2-yl)methyl)-4-methylbenzenesulfonamide

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comvanderbilt.eduyoutube.comyoutube.compressbooks.pub This reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The formation of the imine is a reversible process, and the position of the equilibrium can be influenced by the reaction conditions, such as the removal of water to drive the reaction to completion.

Nucleophilic Reactivity in Complex Systems

The nucleophilicity of the primary amine in this compound allows it to participate in more complex reaction cascades. For instance, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds or participate in multicomponent reactions. The presence of the bulky and electron-withdrawing nitronaphthalene moiety can influence the steric and electronic environment of the amine, potentially modulating its reactivity in these complex systems.

Transformations Involving the Aromatic Nitro Group

The nitro group on the naphthalene (B1677914) ring is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. It also strongly influences the reactivity of the aromatic ring itself.

Further Reduction Pathways of the Nitro Group

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, and a variety of reagents can be employed to achieve this. commonorganicchemistry.comnih.govnih.govchemeurope.comwikipedia.org The product of the reduction can be controlled by the choice of the reducing agent and the reaction conditions.

Complete reduction of the nitro group in this compound would yield naphthalene-1,2-diyldimethanamine. However, partial reduction to intermediate oxidation states is also possible.

Reducing AgentConditionsMajor Product
H₂, Pd/CCatalytic hydrogenationNaphthalene-1,2-diyldimethanamine
Fe, HClAcidic reductionNaphthalene-1,2-diyldimethanamine
SnCl₂, HClAcidic reductionNaphthalene-1,2-diyldimethanamine
Na₂S or (NH₄)₂SSelective reductionNaphthalene-1,2-diyldimethanamine
Zn, NH₄ClNeutral reductionN-(2-(aminomethyl)naphthalen-1-yl)hydroxylamine

The reduction of the nitro group to an amine significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation can have a profound impact on the reactivity of the naphthalene ring and the other functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitronaphthalene Moiety

The presence of the strongly electron-withdrawing nitro group makes the naphthalene ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. libretexts.orgnih.govmasterorganicchemistry.comfishersci.co.uk While this compound itself does not have a typical leaving group like a halide on the ring, this type of reactivity is a key feature of nitronaphthalenes in general.

For an SNAr reaction to occur, a nucleophile attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

In the context of derivatives of this compound, if a leaving group were present at a suitable position on the naphthalene ring, the nitro group would activate the ring towards substitution by nucleophiles such as alkoxides, thiolates, or amines.

Photochemical Transformations of Nitroaromatics

The photochemistry of nitroaromatic compounds is a field of significant interest, though often characterized by the efficient quenching of fluorescence by the nitro group, which promotes rapid nonradiative decay of optically excited states. nih.gov Consequently, making nitroaromatic compounds like nitronaphthalene derivatives fluoresce is a considerable challenge in molecular photonics. nih.gov The presence of electron-donating groups can, in some cases, counteract the quenching effect. However, research on 1-nitronaphthalene (B515781) has shown that placing an electron-donating group such as an amino or methoxy (B1213986) group at the 4-position only leads to a marginal improvement in fluorescence, suggesting that this strategy is not always effective for extending the lifetimes of singlet-excited states. nih.gov

For this compound, the aminomethyl group (-CH₂NH₂) acts as an electron-donating substituent. Its influence on the photochemical behavior of the 1-nitronaphthalene scaffold is complex. While the strong electron-donating amine function can suppress intersystem crossing (ISC), it may also facilitate nonradiative deactivation through charge-transfer (CT) pathways. nih.gov

Beyond fluorescence quenching, nitroaromatics can undergo specific chemical reactions upon irradiation. Photo-excited naphthalene and its derivatives can be reduced by species like triethylamine (B128534) through an electron-transfer mechanism to yield dihydronaphthalenes. rsc.org Furthermore, the nitration of naphthalene can be induced photochemically. In aqueous systems, the irradiation of naphthalene in the presence of nitrite/nitrous acid leads to the formation of both 1- and 2-nitronaphthalene (B181648) isomers. acs.orgresearchgate.net This process of photonitration proceeds through different mechanisms than conventional electrophilic nitration and is not inhibited by hydroxyl scavengers, indicating that nitrogen dioxide is not the primary reactive species. acs.orgresearchgate.net These findings suggest that this compound could be susceptible to photochemical reduction or further modification on the naphthalene ring under specific irradiated conditions.

Reactions at the Naphthalene Core

The reactivity of the naphthalene core in this compound is governed by the combined electronic effects of the nitro group at the C1 position and the aminomethyl group at the C2 position.

Electrophilic Aromatic Substitution (EAS) Pattern and Control

Electrophilic aromatic substitution (EAS) on a substituted naphthalene ring is controlled by the directing effects of the substituents already present. In this compound, two competing groups dictate the position of incoming electrophiles:

The Nitro Group (-NO₂): Located at C1, the nitro group is a powerful electron-withdrawing group and is strongly deactivating towards EAS. youtube.comlumenlearning.com In benzene (B151609), it acts as a meta-director. youtube.com However, in naphthalene, the -NO₂ group primarily directs incoming electrophiles to the unsubstituted ring, favoring substitution at the C5 and C8 positions. researchgate.net It deactivates the ring to which it is attached, particularly the positions ortho and para to it.

The Aminomethyl Group (-CH₂NH₂): This group is considered an activating group. The alkyl portion (-CH₂-) is a weak sigma-donor (+I effect), and the amino group can be electron-donating. lumenlearning.com Activating groups are typically ortho, para-directors. libretexts.orgpressbooks.pub For the C2-aminomethyl group, the ortho positions are C1 (blocked) and C3, and the para position is C6.

Predicted EAS Regioselectivity:

PositionInfluence of C1-NO₂ (Deactivating)Influence of C2-CH₂NH₂ (Activating)Predicted Outcome
C3 Strongly deactivated (ortho to NO₂)Activated (ortho to CH₂NH₂)Unlikely due to strong deactivation and steric hindrance from two adjacent substituents.
C4 Deactivated (para to NO₂)---Unlikely; electronically disfavored.
C5 Favored (meta-directing effect on other ring)---Likely site of attack , especially under forcing conditions.
C6 ---Favored (para to CH₂NH₂)Likely site of attack , directed by the activating group.
C7 ------Possible, but less favored than C5/C8 or C6.
C8 Favored (peri-position, meta-directing effect)---Likely site of attack , though may have steric hindrance from the C1-NO₂ group. wordpress.com

Functionalization of Peripheral Positions

Building on the principles of EAS, the peripheral positions of the naphthalene core can be further functionalized. For instance, the nitration of 1-nitronaphthalene with a mixture of nitric and sulfuric acids is a known method for introducing a second nitro group. This reaction typically yields a mixture of 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. researchgate.net

Applying this to this compound, a similar outcome would be expected for a nitration reaction, leading to functionalization at the C5 and C8 positions. The activating effect of the C2-aminomethyl group might also direct some substitution to the C6 position. Control over the regioselectivity could potentially be achieved by modifying the reaction conditions or by using different nitrating agents. researchgate.net Other electrophilic substitution reactions, such as halogenation or Friedel-Crafts reactions, would likely follow the same regiochemical principles, primarily targeting the less deactivated ring at the positions directed by the existing substituents. vedantu.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Nitronaphthalen 2 Yl Methanamine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of (1-Nitronaphthalen-2-yl)methanamine, with the chemical formula C₁₁H₁₀N₂O₂, has been calculated. This calculated value serves as a benchmark for experimental HRMS data, allowing for unambiguous confirmation of the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

Compound NameChemical FormulaTheoretical Exact Mass (m/z)
This compoundC₁₁H₁₀N₂O₂202.0742

This interactive table allows for sorting and filtering of the data.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer provides a "fingerprint" that helps to confirm its molecular structure. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation steps would likely involve the loss of the nitro group (-NO₂) and the aminomethyl group (-CH₂NH₂), as well as cleavage of the bond between the naphthalene (B1677914) ring and the methanamine substituent.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment IonProposed Structure/LossTheoretical m/z
[M]⁺Molecular Ion202.07
[M-NO₂]⁺Loss of nitro group156.08
[M-CH₂NH₂]⁺Loss of aminomethyl group172.05
[C₁₀H₆NO₂]⁺Cleavage of C-C bond172.04
[C₁₁H₉N]⁺Loss of O₂ from nitro group155.07
[C₁₀H₇]⁺Naphthalene cation127.05

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Transitions of the Nitronaphthalene Chromophore

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the nitronaphthalene chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the aromatic naphthalene ring system. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the aminomethyl group (-CH₂NH₂), an electron-donating group, can introduce charge-transfer (CT) character to some of the electronic transitions. nih.gov The interaction between these groups can lead to the appearance of new absorption bands or shifts in the existing ones. The spectrum of the parent 1-nitronaphthalene (B515781) shows absorption maxima around 243 nm and 343 nm. nih.gov The introduction of the aminomethyl group is expected to modify these absorption characteristics.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. vlabs.ac.inscribd.com For compounds with charge-transfer character, a change in solvent polarity can alter the energy difference between the ground and excited states, leading to a shift in the absorption maximum (λ_max).

In polar solvents, such as ethanol (B145695) or acetonitrile, the excited state of a molecule with significant charge-transfer character is often more stabilized than the ground state, resulting in a bathochromic (red) shift to longer wavelengths. scribd.comresearchgate.net Conversely, in non-polar solvents like hexane (B92381) or cyclohexane, the fine vibrational structure of the absorption bands may be more resolved. vlabs.ac.in For this compound, it is anticipated that increasing solvent polarity will lead to a red shift in the charge-transfer absorption bands due to the stabilization of the more polar excited state.

Table 3: Hypothetical UV-Vis Absorption Maxima of this compound in Different Solvents

SolventPolarityExpected λ_max (nm)Type of Shift
HexaneNon-polar~340-
DichloromethaneModerately Polar~348Bathochromic
EthanolPolar~355Bathochromic
AcetonitrilePolar~358Bathochromic

This interactive table presents a hypothetical scenario of how the absorption maxima might shift with increasing solvent polarity.

Theoretical and Computational Investigations of 1 Nitronaphthalen 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of complex organic molecules like (1-Nitronaphthalen-2-yl)methanamine. frontiersin.orgresearchgate.net These methods provide a detailed picture of the molecule's electronic landscape.

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined by finding the minimum energy conformation. researchgate.net For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The process would account for the steric and electronic interactions between the nitronaphthalene core and the aminomethane substituent. The planarity of the naphthalene (B1677914) ring system and the orientation of the nitro and methanamine groups would be of particular interest.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This includes the determination of the distribution of electron density and the calculation of atomic charges. These calculations help in identifying the electron-rich and electron-deficient regions within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Illustrative Data from Geometry Optimization of this compound

ParameterDescriptionIllustrative Value
Bond Lengths (Å)
C-N (Nitro)The length of the bond between the naphthalene ring and the nitro group.~1.47
N-O (Nitro)The length of the bonds within the nitro group.~1.23
C-C (Methanamine)The length of the bond between the naphthalene ring and the methanamine carbon.~1.48
C-N (Methanamine)The length of the bond within the methanamine group.~1.46
**Bond Angles (°) **
C-C-N (Nitro)The angle involving the nitro group and the naphthalene ring.~118
O-N-O (Nitro)The angle within the nitro group.~124
C-C-C (Methanamine)The angle involving the methanamine group and the naphthalene ring.~121
Dihedral Angles (°)
C-C-N-O (Nitro)The torsion angle describing the orientation of the nitro group relative to the ring.~45
C-C-C-N (Methanamine)The torsion angle describing the orientation of the methanamine group relative to the ring.~90

Note: The values in this table are illustrative and represent typical values for similar chemical groups. Actual calculated values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comworldwidejournals.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the aminomethane group and the naphthalene ring, reflecting the electron-donating nature of the amino group and the π-system. The LUMO, conversely, is anticipated to be concentrated on the nitro group and the naphthalene ring, due to the electron-withdrawing character of the nitro group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. worldwidejournals.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPrimary LocalizationRole in Reactivity
HOMO Aminomethane group, Naphthalene π-systemElectron donation, Nucleophilic reactions
LUMO Nitro group, Naphthalene π-systemElectron acceptance, Electrophilic reactions
HOMO-LUMO Gap The energy difference between HOMO and LUMOIndicator of chemical reactivity and stability

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netlibretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. walisongo.ac.idsmu.edu The ESP map is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id

In the case of this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the nitro group. The area around the nitrogen atom of the aminomethane group would also exhibit some negative potential due to the lone pair of electrons. Conversely, the hydrogen atoms of the aminomethane group and the regions of the aromatic ring influenced by the electron-withdrawing nitro group would likely show a positive potential.

Spectroscopic Property Prediction

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can then be compared with experimental data to confirm the structure of the compound. nih.govsourceforge.io For this compound, calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule, aiding in the assignment of the peaks in an experimental NMR spectrum. colostate.edu

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1 (Naphthalene)~145H (Aminomethane)~3.9
C2 (Naphthalene)~125H (Naphthalene)~7.5 - 8.5
C (Methanamine)~40

Note: These are illustrative values. Actual predicted chemical shifts would depend on the specific computational method and basis set used.

Vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. scirp.org These calculations determine the frequencies and intensities of the vibrational modes of the molecule. researchgate.net The predicted spectrum can be compared with an experimental FT-IR spectrum to help assign the observed absorption bands to specific molecular vibrations, such as N-H stretches, C-H stretches, and N-O stretches of the nitro group. scirp.orgresearchgate.net

Table 4: Key Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Stretching of the N-H bonds in the aminomethane group.
C-H Stretch (Aromatic)3000 - 3100Stretching of the C-H bonds on the naphthalene ring.
C-H Stretch (Aliphatic)2850 - 2960Stretching of the C-H bonds in the methylene (B1212753) group.
NO₂ Asymmetric Stretch1500 - 1560Asymmetric stretching of the N-O bonds in the nitro group.
NO₂ Symmetric Stretch1335 - 1370Symmetric stretching of the N-O bonds in the nitro group.

Note: These are general ranges for the specified functional groups and the actual calculated frequencies may vary.

Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the pathways of chemical reactions, providing a molecular-level understanding that is often inaccessible through experimental means alone. For the synthesis of this compound, these studies focus on identifying the key transition states and mapping the energetic journey from reactants to products.

The synthesis of this compound typically involves the nitration of a naphthalene derivative followed by the reduction of the nitro group and subsequent functionalization. A key synthetic precursor is 1-nitronaphthalene (B515781). The nitration of naphthalene itself is a well-studied electrophilic aromatic substitution reaction. nih.govresearchgate.netscitepress.org Theoretical calculations can model the formation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids and its subsequent attack on the naphthalene ring.

The transition state for this electrophilic attack would be characterized by the partial formation of a C-N bond and the disruption of the aromatic system, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Computational models can determine the geometry and energy of this transition state, revealing why the substitution occurs preferentially at the 1-position (alpha-position) rather than the 2-position (beta-position).

Another critical step is the reduction of the nitro group to an amino group. This transformation can proceed through various intermediates, such as nitroso and hydroxylamino species. nih.gov Transition state calculations for this multi-step reduction, whether by catalytic hydrogenation or chemical reductants, can identify the rate-determining step and the energies associated with each intermediate transition state. For instance, in the reduction of similar nitroaromatic compounds, the initial one-electron reduction to form a nitro anion radical is often a key step. nih.gov

The final step would involve the introduction of the methanamine group. Depending on the specific synthetic route, this could involve reactions like the reductive amination of a corresponding aldehyde or the substitution of a leaving group on a methylnaphthalene derivative. Each of these steps would have a unique transition state that can be characterized computationally to understand its feasibility and kinetics.

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. For the synthesis of this compound, computational studies can map out the entire energy landscape.

For example, the reduction of a nitro group to an amine is a highly exothermic process. The energetic profile would detail the relative energies of the nitro, nitroso, hydroxylamino, and amino species, as well as the transition states connecting them. These profiles can be influenced by the choice of catalyst and reaction conditions, which can also be modeled computationally.

By comparing the energetic profiles of different potential synthetic routes, chemists can predict which pathway is most likely to be successful and lead to the highest yield of the desired product. These computational insights are invaluable for optimizing synthetic strategies and avoiding undesirable side reactions.

Conformational Analysis and Molecular Dynamics Simulations

Beyond the reaction process, understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its physical and chemical properties.

Conformational analysis involves identifying the most stable spatial arrangements of a molecule. For this compound, this would focus on the rotation around the single bonds, particularly the bond connecting the aminomethyl group to the naphthalene ring. The presence of the bulky nitro group at the adjacent position can introduce significant steric hindrance, influencing the preferred conformation. nih.gov

Computational methods, such as potential energy surface scans, can systematically rotate these bonds and calculate the corresponding energy to identify low-energy conformers. These studies can reveal the most likely shapes the molecule will adopt in different environments. For instance, in related naphthaldimine compounds, non-planar conformations are often found to be the most stable due to the repulsion between hydrogen atoms on the aromatic rings. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. elifesciences.org An MD simulation of this compound, either in a vacuum or in a solvent, would show how the molecule flexes, bends, and rotates at a given temperature. researchgate.netpolyu.edu.hk This can reveal the accessible conformational space and the timescales of transitions between different conformations.

MD simulations are also essential for understanding intermolecular interactions. For example, simulations could model how molecules of this compound interact with each other in the solid state or how they are solvated by different solvents. These simulations can provide insights into properties like solubility and crystal packing. In similar naphthalene derivatives, intermolecular hydrogen bonds and π–π stacking interactions are significant forces in their self-assembly. nih.govmdpi.com

Table of Key Computational Parameters for this compound Analysis

ParameterDescriptionTypical Computational MethodRelevance
Transition State Geometry The 3D arrangement of atoms at the highest point of the energy barrier for a reaction step.Quantum Mechanics (e.g., DFT) with transition state search algorithms.Essential for understanding reaction kinetics and selectivity.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Calculated from the energy difference between reactants and the transition state.Determines the rate of a chemical reaction.
Reaction Energy (ΔErxn) The overall energy change of a reaction (products vs. reactants).Calculated from the energies of optimized reactant and product structures.Indicates whether a reaction is exothermic or endothermic.
Conformational Energy The relative energy of different spatial arrangements (conformers) of the molecule.Potential Energy Surface (PES) scans using molecular mechanics or quantum mechanics.Identifies the most stable and populated conformations.
Dihedral Angles The angles between planes defined by sets of four atoms, describing molecular conformation.Measured from optimized molecular geometries.Quantifies the rotational position of substituents.
Intermolecular Interaction Energy The energy of non-covalent interactions (e.g., hydrogen bonds, π-stacking) between molecules.Quantum mechanics or specialized force fields in molecular dynamics.Important for understanding condensed-phase properties like crystal structure and solubility.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecular structures.Calculated during molecular dynamics simulations.Indicates the stability and conformational drift of a molecule over time.

Applications of 1 Nitronaphthalen 2 Yl Methanamine As a Building Block in Organic Synthesis

Precursor for Advanced Organic Materials

The distinct electronic properties and rigid structure of the naphthalene (B1677914) core, combined with the reactive functionalities of the nitro and aminomethyl groups, position (1-Nitronaphthalen-2-yl)methanamine as a promising starting material for the synthesis of advanced organic materials with tailored properties.

Synthesis of Functional Polymers

The bifunctional nature of this compound, featuring a primary amine and a reducible nitro group, makes it a candidate for the synthesis of a variety of functional polymers. The primary amine can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. researchgate.netrsc.orgresearchgate.netmdpi.com The resulting polymers would incorporate the nitronaphthalene moiety into the polymer backbone, potentially imparting unique thermal and photophysical properties.

Furthermore, the nitro group can be chemically modified either before or after polymerization. For instance, reduction of the nitro group to a second amine would yield a diaminonaphthalene derivative, a valuable monomer for the synthesis of high-performance polyimides or other complex polymer architectures. researchgate.net The presence of light-responsive ortho-nitrobenzyl ester groups in polymer networks has been shown to allow for on-demand changes in polymer properties upon light exposure, suggesting that the ortho-nitro-aminomethyl arrangement in the target molecule could be exploited in the design of photosensitive polymers. nih.gov

The general scheme for the polycondensation of a diamine with a dicarboxylic acid is shown below:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]ₙ + 2n H₂O

In the context of this compound, after reduction of the nitro group, the resulting diamine could be polymerized with various dicarboxylic acids to yield a range of polyamides with the naphthalene unit integrated into the polymer chain.

Development of Optoelectronic Materials

Naphthalene derivatives are widely recognized for their utility in optoelectronic materials due to their inherent fluorescence and charge transport properties. mdpi.comamanote.com The incorporation of electron-donating (amine) and electron-withdrawing (nitro) groups on the naphthalene core of this compound suggests its potential as a building block for push-pull chromophores. These types of molecules are essential components in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics.

The synthesis of polynaphthalene derivatives has been shown to yield materials with interesting optical properties. amanote.com By polymerizing this compound or its derivatives, it may be possible to create polymers with tailored optoelectronic characteristics. For example, polyimides derived from nitronaphthalene precursors have been investigated for their fluorescent and electroactive properties. researchgate.net The intramolecular charge transfer characteristics arising from the donor-acceptor nature of the substituted naphthalene unit could lead to materials with tunable emission wavelengths and enhanced charge carrier mobility.

Scaffold for Complex Heterocyclic Compounds

The arrangement of the aminomethyl and nitro groups in this compound provides a reactive template for the construction of various complex heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules.

Incorporation into Nitrogen-Containing Ring Systems

The ortho-disposed aminomethyl and nitro functionalities on the naphthalene ring are ideally suited for the synthesis of fused nitrogen-containing heterocycles. A key transformation would be the reduction of the nitro group to an amine, yielding 2-(aminomethyl)naphthalen-1-amine (B11913577). This ortho-diamine is a prime precursor for the synthesis of various heterocyclic rings.

For instance, condensation of this diamine with aldehydes or ketones would lead to the formation of tetrahydrobenzo[g]quinazolines. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related heterocycles, could also be employed. wikipedia.orgmdpi.comnih.govresearchgate.netnih.gov In this reaction, a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. The 2-(aminomethyl)naphthalen-1-amine can be viewed as a vinylogous β-arylethylamine, and its reaction with carbonyl compounds could potentially lead to the formation of novel polycyclic nitrogen-containing frameworks.

Furthermore, reaction of the derived ortho-diamine with α-dicarbonyl compounds or their equivalents would provide access to benzo[g]quinoxalines. The synthesis of benzodiazepine (B76468) derivatives, another important class of heterocyclic compounds, often involves precursors with ortho-amino-carbonyl or related functionalities. youtube.com It is conceivable that through appropriate functional group manipulation, this compound could serve as a starting material for novel benzodiazepine analogues.

Synthesis of Chiral Naphthalene Derivatives

The prochiral nature of this compound, where the two faces of the naphthalene ring are enantiotopic, makes it an interesting substrate for asymmetric synthesis. The development of catalytic asymmetric reactions to generate chiral naphthalene derivatives is an active area of research.

The aminomethyl group can be converted into a chiral directing group or a ligand for a metal catalyst. For example, reaction with a chiral auxiliary could allow for diastereoselective transformations on the naphthalene core. Subsequent removal of the auxiliary would provide enantiomerically enriched products.

Moreover, the amine functionality could be used to synthesize chiral ligands for transition metal-catalyzed reactions. Chiral ligands based on naphthyl β-aminoalcohols have been synthesized and applied in asymmetric catalysis. acs.org By analogy, this compound could be transformed into a variety of chiral ligands, which could then be used to catalyze a range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Role in Methodological Organic Chemistry Development

Beyond its direct application in the synthesis of specific target molecules, this compound and its derivatives can also serve as valuable tools in the development of new synthetic methodologies. The unique electronic and steric environment of the substituted naphthalene ring can be exploited to explore novel reactivity patterns.

The presence of a nitro group, a strong electron-withdrawing group, can influence the reactivity of the naphthalene ring in various transformations, including C-H activation reactions. The development of new methods for the regioselective functionalization of naphthalene derivatives is an ongoing area of interest. mdpi.com The specific substitution pattern of this compound could be used to direct C-H functionalization to specific positions on the naphthalene core, providing access to novel polysubstituted naphthalenes.

Furthermore, the aminomethyl group can be utilized as a directing group in transition metal-catalyzed reactions. The coordination of the amine to a metal center can bring the catalyst into close proximity to specific C-H bonds, enabling their selective functionalization. This approach has been used to develop a variety of new C-H activation reactions.

Finally, the development of new catalysts is a cornerstone of modern organic chemistry. The aminomethyl group in this compound can be readily modified to create a diverse library of potential ligands for metal catalysts. The electronic properties of these ligands can be tuned by the presence of the nitro group, potentially leading to catalysts with enhanced reactivity, selectivity, and stability for a wide range of organic transformations.

No Publicly Available Research on the Synthetic Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or applications concerning the chemical compound this compound as a building block in organic synthesis have been identified. The investigation specifically sought to uncover its utility as a substrate for the discovery of novel reactions and its role in the design of ligands for catalysis.

The absence of published data indicates that this compound may be a novel compound with limited to no exploration in the fields of synthetic chemistry and catalysis. Consequently, there are no established findings on its reactivity, potential as a precursor for new chemical transformations, or its utility in the development of catalytic systems.

Further research would be required to first synthesize and characterize this compound and subsequently explore its chemical properties and potential applications in organic synthesis. Without any foundational studies, a detailed article on its role as a building block, as specified, cannot be constructed based on current scientific knowledge.

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of (1-Nitronaphthalen-2-yl)methanamine is exceptionally limited. Its chemical structure, featuring a methanamine group attached to a 1-nitronaphthalene (B515781) core at the 2-position, suggests it belongs to the class of nitroaromatic amines. While the synthesis and properties of related isomers, such as aminomethylnaphthalenes and various nitronaphthalenes, are documented, no specific experimental or theoretical data for this compound could be retrieved.

Unexplored Synthetic Challenges

The synthesis of this compound would likely present significant regioselectivity challenges. Introducing a methylamine (B109427) group at the C-2 position of 1-nitronaphthalene would require a carefully designed synthetic strategy to avoid reactions at other positions on the naphthalene (B1677914) ring, which are activated by the nitro group. Potential synthetic routes could involve the reduction of a corresponding nitrile or the amination of a halomethyl derivative, but these pathways are speculative without experimental validation.

Opportunities in Advanced Functionalization

Should this compound be synthesized, its structure offers several avenues for advanced functionalization. The primary amine group could be readily derivatized to form amides, sulfonamides, or imines, allowing for the introduction of a wide range of functional groups. Furthermore, the nitro group could be reduced to an amine, opening up another site for chemical modification and the creation of diamino-naphthalene derivatives.

Potential for Novel Chemical Entities and Applications

The unique substitution pattern of this compound suggests that its derivatives could possess interesting photophysical, electronic, or biological properties. The combination of the electron-withdrawing nitro group and the electron-donating amino group on the naphthalene scaffold could lead to compounds with applications in materials science, such as nonlinear optics or as components in organic light-emitting diodes (OLEDs). In medicinal chemistry, nitronaphthalene derivatives have been explored for various therapeutic applications, and novel isomers could exhibit unique biological activities. The exploration of this compound and its derivatives represents a potential area for the discovery of novel chemical entities with valuable applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.